(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
The compound (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thienyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting with the preparation of the indole and thienyl precursors. One common method involves the alkylation of indole derivatives with appropriate thienyl-containing reagents under basic conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one: undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to achieve desired outcomes. Solvents like dichloromethane (DCM), ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The compound may inhibit or activate these targets, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Uniqueness
(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one: stands out due to its combination of indole and thienyl groups, which imparts unique chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C26H24N2O2S |
---|---|
Molecular Weight |
428.5g/mol |
IUPAC Name |
(E)-3-[1-[3-(2,3-dihydroindol-1-yl)-2-hydroxypropyl]indol-3-yl]-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C26H24N2O2S/c29-21(17-27-14-13-19-6-1-3-8-23(19)27)18-28-16-20(22-7-2-4-9-24(22)28)11-12-25(30)26-10-5-15-31-26/h1-12,15-16,21,29H,13-14,17-18H2/b12-11+ |
InChI Key |
LVUSTTLJPLEOCA-VAWYXSNFSA-N |
SMILES |
C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)C=CC(=O)C5=CC=CS5)O |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)/C=C/C(=O)C5=CC=CS5)O |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)C=CC(=O)C5=CC=CS5)O |
Origin of Product |
United States |
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